![molecular formula C15H20Cl2N2O2 B012976 Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106114-32-3](/img/structure/B12976.png)
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It is a member of the tetrahydronaphthalene family and has been found to exhibit various biochemical and physiological effects. The compound is synthesized using a specific method that results in a pure and stable product suitable for laboratory experiments. In
Mécanisme D'action
The mechanism of action of Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the formation of DNA adducts that result in DNA damage and inhibition of cell proliferation. The compound alkylates DNA at the N7 position of guanine and the N3 position of adenine, leading to the formation of DNA cross-links and strand breaks. These DNA lesions can trigger cell cycle arrest, apoptosis, or necrosis, depending on the extent of the damage.
Effets Biochimiques Et Physiologiques
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis, induce DNA damage, and inhibit cell proliferation in various cancer cell lines. It has also been found to induce the expression of DNA repair enzymes and to enhance the sensitivity of cancer cells to other DNA-damaging agents.
Avantages Et Limitations Des Expériences En Laboratoire
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several advantages for laboratory experiments. The compound is stable and can be easily synthesized using a specific method. It is also highly pure and suitable for various assays and experiments. However, the compound has some limitations, including its toxicity and potential mutagenicity. Therefore, caution should be taken when handling the compound, and appropriate safety measures should be followed.
Orientations Futures
There are several future directions for research on Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate. One direction is to explore the potential of the compound as a tool for studying DNA repair mechanisms and identifying new targets for cancer therapy. Another direction is to investigate the potential of the compound in combination with other anticancer drugs to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of the compound for maximum efficacy and minimal toxicity.
Conclusion
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a synthetic compound that has been widely used in scientific research. It exhibits various biochemical and physiological effects and has been found to induce DNA damage and inhibit cell proliferation. The compound is synthesized using a specific method that results in a pure and stable product suitable for laboratory experiments. Future research on the compound may lead to the development of new cancer drugs and a better understanding of DNA repair mechanisms.
Méthodes De Synthèse
The synthesis of Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves the reaction of 5-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride to form 5-chloro-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride. The resulting compound is then reacted with bis(2-chloroethyl)amine hydrochloride to yield Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate. The final product is purified using column chromatography to obtain a pure and stable compound suitable for laboratory experiments.
Applications De Recherche Scientifique
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been widely used in scientific research due to its ability to induce DNA damage and inhibit cell proliferation. The compound has been used to study the mechanism of action of various anticancer drugs and to identify potential targets for cancer therapy. It has also been used in the development of new cancer drugs and as a tool for studying DNA repair mechanisms.
Propriétés
Numéro CAS |
106114-32-3 |
|---|---|
Nom du produit |
Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Formule moléculaire |
C15H20Cl2N2O2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-6-8-19(9-7-17)14-3-1-2-11-10-12(15(20)21-18)4-5-13(11)14/h1-3,12H,4-10,18H2 |
Clé InChI |
BQMOYVNGDYIKHN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=CC=C2N(CCCl)CCCl |
SMILES canonique |
C1CC(CC2=C1C(=CC=C2)N(CCCl)CCCl)(C(=O)O)N |
Synonymes |
2-A-5-BCAN 2-amino-5-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-5-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




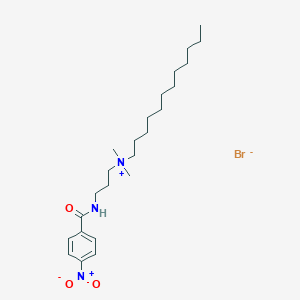
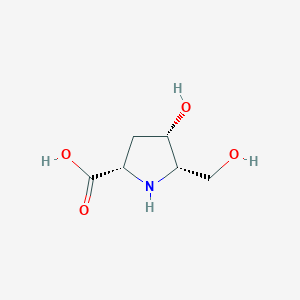
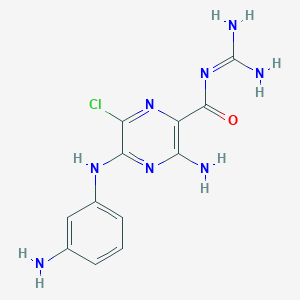
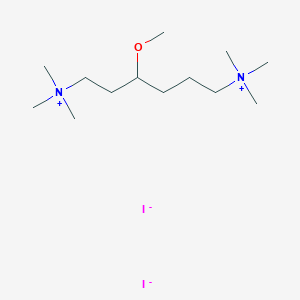

![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)



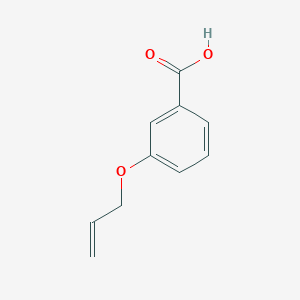
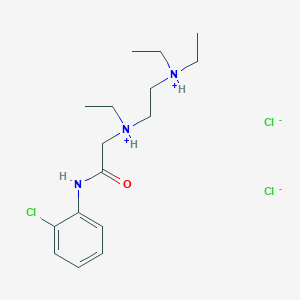
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)